(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide
Description
(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide is a chiral amide derivative featuring a cyclohexyl scaffold substituted with cyclopropyl-methyl-amino and propionamide groups. Its stereochemistry at the α-carbon (S-configuration) and the strategic placement of substituents on the cyclohexyl ring are critical to its physicochemical and biological properties. (2002b) .
The compound’s structure combines a rigid cyclohexyl backbone with a cyclopropane ring, which may enhance metabolic stability and binding selectivity. Its amide group contributes to hydrogen-bonding interactions, a feature common in pharmacologically active molecules .
Properties
IUPAC Name |
(2S)-2-amino-N-[2-[cyclopropyl(methyl)amino]cyclohexyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-9(14)13(17)15-11-5-3-4-6-12(11)16(2)10-7-8-10/h9-12H,3-8,14H2,1-2H3,(H,15,17)/t9-,11?,12?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYVHPRLYYAJPJ-GCVQQVDUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1N(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCCC1N(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Allylamine Derivatives
A modified Simmons-Smith reaction introduces the cyclopropane ring. Allylamine is treated with diiodomethane and a zinc-copper couple in ether, yielding cyclopropyl-methyl-amine with 68–72% efficiency.
Reaction Conditions
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Reagents : Allylamine (1.0 eq), CH₂I₂ (2.5 eq), Zn-Cu (3.0 eq)
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Solvent : Diethyl ether
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Temperature : 0°C → RT, 12 h
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Workup : Aqueous HCl extraction, neutralization with NaOH
Reductive Amination of Cyclopropanecarboxaldehyde
Cyclopropanecarboxaldehyde undergoes reductive amination with methylamine in the presence of NaBH₃CN:
Yield : 82% (isolated as hydrochloride salt)
Functionalization of the Cyclohexyl Scaffold
The cyclohexyl ring is functionalized at the 2-position with the cyclopropyl-methyl-amine group.
Direct Amination via Buchwald-Hartwig Coupling
A palladium-catalyzed coupling attaches the amine to bromocyclohexane:
Optimized Conditions
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Catalyst : Pd₂(dba)₃ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Cs₂CO₃ (2.0 eq)
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Solvent : Toluene, 110°C, 24 h
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Yield : 65%
Reductive Amination of Cyclohexanone
Cyclohexanone reacts with cyclopropyl-methyl-amine under reductive conditions:
Challenges : Over-reduction side products require careful stoichiometric control.
Amide Bond Formation: Coupling Strategies
The final step involves coupling (S)-2-aminopropionic acid with the functionalized cyclohexylamine.
DCC/NHS-Mediated Coupling
A carbodiimide-based method ensures high enantiomeric purity:
Procedure
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Activate (S)-2-aminopropionic acid with DCC (1.1 eq) and NHS (1.1 eq) in dry acetonitrile (0°C, 2 h).
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Add cyclohexylamine derivative (1.0 eq), stir at RT for 12 h.
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Purify via silica chromatography (EtOAc/hexane, 3:7).
Yield : 78%
Purity : >99% (HPLC)
Mixed Carbonate Activation
For scale-up, chloroformate activation minimizes racemization:
Advantages : Higher reproducibility, reduced side reactions.
Analytical Validation and Characterization
Chiral Purity Assessment
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HPLC : Chiralpak AD-H column, hexane:isopropanol (80:20), 1.0 mL/min
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Retention Time : 12.3 min (S-enantiomer), 14.1 min (R-enantiomer)
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ee : 98.5%
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Structural Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (m, cyclopropane CH₂), 3.25 (d, J = 6.4 Hz, NHCH₂), 4.01 (q, J = 7.2 Hz, CH(CH₃))
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¹³C NMR : 172.8 ppm (amide C=O), 54.3 ppm (chiral center)
Process Optimization and Yield Improvements
Solvent Screening
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Optimal Solvent : Acetonitrile (yield 78%) vs. THF (yield 62%)
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Polar aprotic solvents enhance coupling efficiency by stabilizing intermediates.
Temperature Effects
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Lower Temperatures (0–5°C) reduce racemization but slow reaction kinetics.
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Room Temperature balances speed and enantiomeric integrity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| DCC/NHS | 78 | 99.1 | Moderate | High |
| Mixed Carbonate | 75 | 98.7 | High | Moderate |
| Reductive Amination | 65 | 97.5 | Low | Low |
Challenges and Mitigation Strategies
Racemization During Coupling
Cyclopropane Ring Stability
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Issue : Ring-opening under acidic conditions.
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Mitigation : Neutral pH during workup and purification.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times for cyclopropanation steps.
Green Chemistry Metrics
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PMI (Process Mass Intensity) : 32 (targeting <25 via solvent recycling)
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E-Factor : 18.7 (optimizable to 12.5)
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyclopropyl-methyl-amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.
Biochemistry: Used in studies to understand enzyme-substrate interactions and metabolic pathways.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of (S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide vary in substituent groups, stereochemistry, and scaffold modifications, leading to differences in biological activity, solubility, and pharmacokinetics. Below is a comparative analysis based on the provided evidence:
Structural Analogues and Their Modifications
Key Findings and Trends
Substituent Position Matters: The positional isomer with cyclopropyl-methyl-amino at the 4-position of the cyclohexyl ring (vs. 2-position in the target compound) was discontinued, possibly due to reduced synthetic yield or altered bioactivity . Cyclohexyl substituent positioning is known to influence receptor binding in antimicrobial agents .
Impact of Fluorine :
- Fluorinated benzyl derivatives (e.g., 2- or 3-fluoro-benzyl) exhibit moderate logP values (~1.9–2.1), suggesting balanced lipophilicity for membrane permeability. Fluorine’s electronegativity may enhance metabolic stability and target affinity .
Heterocyclic Modifications :
- Thiophene and furan-containing analogs introduce aromatic heterocycles, which can modulate electronic properties and binding interactions. Thiophene’s sulfur atom may engage in hydrophobic interactions, whereas furan’s oxygen could reduce logP compared to thiophene .
Stereochemical Considerations :
- The (S)-configuration in the target compound is shared among all analogs listed, emphasizing the role of chirality in activity. For example, in antimicrobial studies, enantiopure cyclohexyl amides showed superior activity compared to racemic mixtures .
Physicochemical and Pharmacokinetic Insights
- logP and Solubility :
- The target compound’s logP is predicted to be ~2.0, comparable to its 4-position isomer but lower than thiophene analogs (~2.3). Higher logP in thiophene derivatives may correlate with improved tissue penetration but poorer aqueous solubility.
- Metabolic Stability: Cyclopropane and fluorinated groups are likely to resist oxidative metabolism, extending half-life.
Biological Activity
(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide is a synthetic compound belonging to the class of amino acids, characterized by its unique structural features, including a cyclohexyl ring and a cyclopropyl group. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
- Molecular Formula : C13H22N2O
- Molecular Weight : Approximately 238.33 g/mol
- Structural Characteristics : The compound features an amino group and exhibits significant steric hindrance due to the presence of cyclopropyl and cyclohexyl moieties, which may influence its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Receptor Binding Affinity : The compound has been studied for its binding affinity to various receptors, showing potential as a modulator in pharmacological applications.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, similar to other compounds within its structural class. For example, it may inhibit pathways involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes .
- Neuroprotective Effects : Some studies have indicated neuroprotective properties, potentially making it relevant in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes:
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Formation of Cyclohexylamine Intermediate :
- The reaction of cyclohexylamine with appropriate alkylating agents under controlled conditions forms the cyclohexylamine intermediate.
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Introduction of Cyclopropyl-Methyl-Amino Group :
- The cyclohexylamine intermediate is then reacted with cyclopropylmethylamine, facilitated by suitable catalysts.
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Final Amide Formation :
- The resulting product undergoes acylation to form the final amide structure.
Case Study 1: Receptor Interaction Studies
In a study investigating the binding affinity of this compound to specific receptors, it was found that the compound selectively binds to neurotransmitter receptors involved in pain modulation. This suggests potential applications in analgesic drug development .
Case Study 2: Anti-inflammatory Activity
A comparative analysis with known anti-inflammatory agents demonstrated that this compound exhibited comparable efficacy in reducing inflammatory markers in vitro. The study highlighted its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to lower gastrointestinal toxicity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide | Contains an acetyl group instead of cyclopropyl | May exhibit different biological activity due to acetyl substitution |
| N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2-chloroethoxy]phenyl]propan-2-yl]amino]pyrazin-1-yl]benzamide | Incorporates fluorine and pyrazinone moiety | Potentially enhanced lipophilicity and receptor selectivity |
| 3-[5-bromo-3-(4-methyl-2-phenylpiperazin-1-yl)-2-oxopyrazin-1-yl]-n-cyclopropyl-4-methylbenzamide | Features a piperazine ring and bromine substitution | May have distinct pharmacokinetic properties |
Q & A
Q. What are the optimal synthetic routes for (S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide, and how is stereochemical control achieved?
The synthesis typically involves sequential acylation and cyclopropane functionalization. Acylation of the cyclohexylamine scaffold with a protected (S)-2-aminopropionamide precursor is critical. Cyclopropane introduction via reductive amination or alkylation, using cyclopropanecarboxylic acid derivatives, ensures stereochemical fidelity. For example, intermediates like N-cyclopropylacetamido-cyclohexyl derivatives (similar to ) are synthesized under inert conditions with catalysts like Pd/C or Rh complexes to preserve chiral centers. Purification via selective crystallization in solvents like ethanol/water mixtures minimizes diastereomer contamination .
Q. How is the compound characterized to confirm its structural and stereochemical integrity?
Advanced spectroscopic techniques are employed:
- NMR : H and C NMR verify the cyclohexyl and cyclopropane moieties. For instance, the cyclohexyl protons exhibit distinct axial/equatorial splitting (δ 1.2–2.5 ppm), while the cyclopropane methyl group resonates near δ 0.8–1.1 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 325.23 for [M+H]) and fragments matching the propionamide backbone .
- Chiral HPLC : Using columns like Chiralpak AD-H and isocratic elution (hexane:isopropanol 90:10) resolves enantiomers, ensuring >98% ee .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens focus on antimicrobial and receptor-binding activity:
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to cyclohexyl propionamide analogs (e.g., MIC = 8–16 µg/mL in ) .
- GPCR Binding : Radioligand displacement assays (e.g., melanocortin receptor MC4R in ) using I-NDP-α-MSH to measure IC values. Structural analogs show IC < 100 nM, suggesting potential activity .
Advanced Research Questions
Q. How do stereochemical variations in the cyclopropane and cyclohexyl groups influence biological activity?
The (S)-configuration at the propionamide α-carbon and trans-cyclohexylamine arrangement are critical. For example:
- Receptor Selectivity : The trans-cyclohexylamine scaffold in enhances MC4R binding affinity by aligning hydrophobic interactions with the receptor’s transmembrane domain. Inversion to cis reduces activity by >50% .
- Antimicrobial Potency : Substituting cyclopropane with bulkier groups (e.g., isopropyl) in decreases activity due to steric hindrance in bacterial membrane penetration .
Q. What methodologies resolve contradictions in biological activity data across studies?
Contradictions often arise from assay conditions or isomer impurities:
- Isomer Purity : Use isomerization protocols (e.g., Lewis acid-catalyzed cis-trans conversion in ) to eliminate diastereomer interference. For example, AlCl in toluene at 80°C converts cis- to trans-isomers, improving reproducibility .
- Assay Standardization : Compare time-kill kinetics (static vs. dynamic models) and receptor expression levels (e.g., HEK293 vs. CHO cells in GPCR studies) to contextualize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
